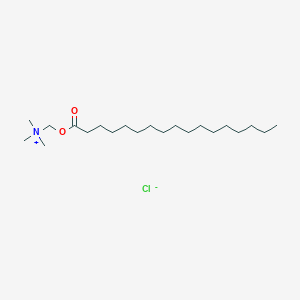
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of heptadecanoic acid with N,N,N-trimethylmethanaminium chloride. The process generally includes:
Esterification: Heptadecanoic acid reacts with methanol in the presence of a strong acid catalyst to form methyl heptadecanoate.
Quaternization: Methyl heptadecanoate is then reacted with trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and quaternization processes. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The chloride ion can be substituted with other anions in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Silver nitrate (AgNO3) can be used to substitute the chloride ion with a nitrate ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with lipid bilayers in cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the positively charged head interacts with the negatively charged phosphate groups of the lipids. This disrupts the membrane structure, leading to cell lysis or increased permeability.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a shorter hydrophobic tail.
Stearyltrimethylammonium chloride (STAC): Similar structure but with an 18-carbon hydrophobic tail.
Uniqueness
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to its specific chain length and the presence of the heptadecanoyloxy group, which provides distinct surfactant properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
52373-78-1 |
|---|---|
Molecular Formula |
C21H44ClNO2 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
heptadecanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HZESVVKEUNPRGP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
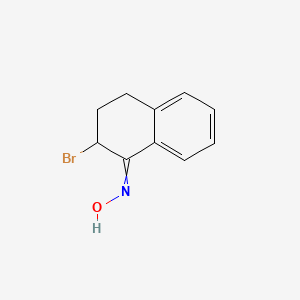
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)

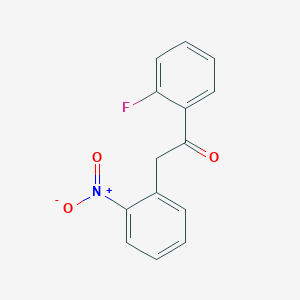
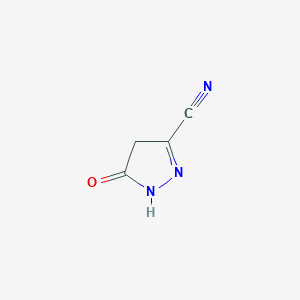
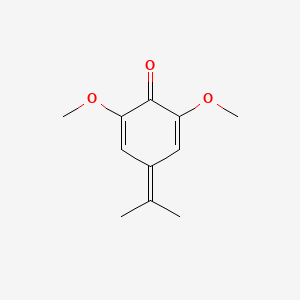
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)

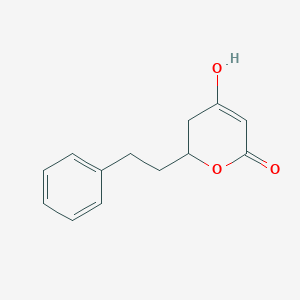
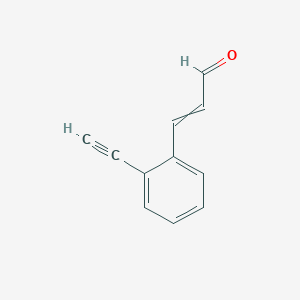
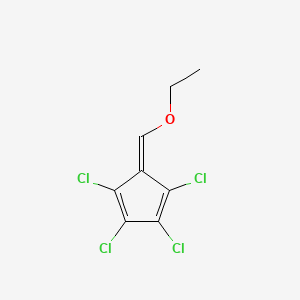
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
